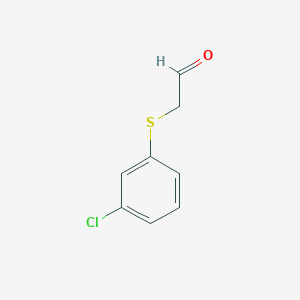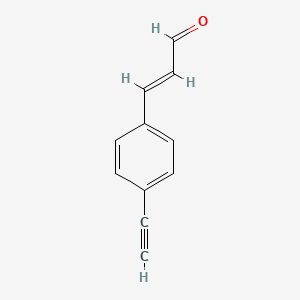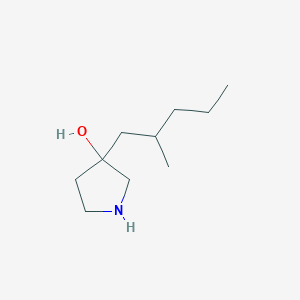
3-(Methylphosphonoyl)prop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylphosphonoyl)prop-1-ene is a chemical compound that has garnered significant interest in the scientific community due to its unique physical and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylphosphonoyl)prop-1-ene typically involves the reaction of methylphosphonic dichloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can further enhance the scalability and economic viability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylphosphonoyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The methylphosphonoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like organometallic compounds.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Methylphosphonoyl)prop-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Methylphosphonoyl)prop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylphosphonoyl)propane
- 3-(Methylphosphonoyl)prop-2-ene
- 3-(Ethylphosphonoyl)prop-1-ene
Uniqueness
Compared to similar compounds, 3-(Methylphosphonoyl)prop-1-ene exhibits unique reactivity due to the presence of the methylphosphonoyl group and the propene backbone. This combination allows for specific interactions and reactions that are not observed with other related compounds, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H8OP+ |
|---|---|
Poids moléculaire |
103.08 g/mol |
Nom IUPAC |
methyl-oxo-prop-2-enylphosphanium |
InChI |
InChI=1S/C4H8OP/c1-3-4-6(2)5/h3H,1,4H2,2H3/q+1 |
Clé InChI |
KIUCNWQDRMXPJB-UHFFFAOYSA-N |
SMILES canonique |
C[P+](=O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-methyl-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-7'-ol](/img/structure/B13561096.png)






![N-tert-butyl-2-[4-(2-chloroacetyl)piperazin-1-yl]acetamide](/img/structure/B13561158.png)

![Methyl2-oxa-6-azabicyclo[3.2.1]octane-1-carboxylatehydrochloride](/img/structure/B13561171.png)
![2-[(6-Bromopyridin-3-yl)oxy]-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13561178.png)


